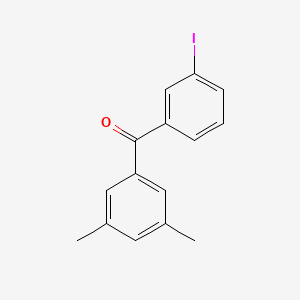

3,5-Dimethyl-3'-iodobenzophenone

Description

BenchChem offers high-quality 3,5-Dimethyl-3'-iodobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethyl-3'-iodobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3,5-dimethylphenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-10-6-11(2)8-13(7-10)15(17)12-4-3-5-14(16)9-12/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUCABXRIMAAEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC(=CC=C2)I)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in organic solvents

An In-depth Technical Guide to the Solubility Profile of 3,5-Dimethyl-3'-iodobenzophenone

Introduction: Contextualizing 3,5-Dimethyl-3'-iodobenzophenone

3,5-Dimethyl-3'-iodobenzophenone is an aromatic ketone featuring a benzophenone core structure. This core is functionalized with two methyl groups on one phenyl ring and an iodine atom on the other. While specific applications of this particular molecule are not widely documented, its structural motifs are common in medicinal chemistry and materials science. Benzophenone derivatives are utilized as photoinitiators, UV blockers, and as scaffolds in the design of pharmacologically active agents. The iodoarene moiety is a particularly valuable synthetic handle, enabling a multitude of transition metal-catalyzed cross-coupling reactions that are foundational to modern drug discovery.[1][2]

For any compound intended for use in pharmaceutical development or solution-phase chemical synthesis, a thorough understanding of its solubility is paramount. Solubility dictates formulation strategies, impacts bioavailability, and can be a critical determinant of a compound's success or failure in preclinical and clinical stages.[3] This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 3,5-Dimethyl-3'-iodobenzophenone in common organic solvents.

Section 1: Physicochemical Characterization and Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[4] By dissecting the structure of 3,5-Dimethyl-3'-iodobenzophenone, we can predict its behavior in various solvent classes.

-

Benzophenone Core: The central diphenylmethanone structure is largely non-polar and hydrophobic due to the two phenyl rings. However, the carbonyl group (C=O) introduces a significant dipole moment, allowing for dipole-dipole interactions. Unsubstituted benzophenone is known to be soluble in many organic solvents like alcohols, ethers, and chloroform, but is insoluble in water.[5]

-

Dimethyl Substitution: The two methyl groups (-CH₃) on the 3 and 5 positions are electron-donating and increase the lipophilicity (non-polar character) of the molecule. This substitution is expected to enhance solubility in non-polar solvents.

-

Iodine Substitution: The iodine atom at the 3' position also significantly increases the lipophilicity and molecular weight of the compound. While iodine is electronegative and exerts a weak electron-withdrawing inductive effect, its overall contribution to polarity is minimal compared to its increase in non-polar surface area.[1]

Table 1: Predicted Solubility of 3,5-Dimethyl-3'-iodobenzophenone in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to Good | The large, non-polar surface area of the molecule will interact favorably with non-polar solvents via London dispersion forces.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | Good to Excellent | These solvents can engage in dipole-dipole interactions with the carbonyl group while also effectively solvating the non-polar phenyl rings. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Excellent | DMSO and DMF are powerful, highly polar solvents capable of dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol | Moderate | The carbonyl oxygen can act as a hydrogen bond acceptor, but the overall lipophilicity may limit high solubility.[6] |

| Aqueous | Water | Insoluble | The molecule is too large and lipophilic to overcome the strong hydrogen bonding network of water. |

Section 2: Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug discovery and development, it is crucial to differentiate between two types of solubility measurements: thermodynamic and kinetic.[7]

-

Thermodynamic Solubility (or Equilibrium Solubility) is the maximum concentration of a solute that can dissolve in a solvent at equilibrium.[7] This is a fundamental, intrinsic property of the compound in its most stable crystalline form and is the "gold standard" for solubility measurement.[8]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9] The concentration at which the compound precipitates is its kinetic solubility. This method is fast and suited for high-throughput screening but often overestimates the true thermodynamic solubility because the precipitate may be amorphous (a higher-energy, more soluble state) rather than crystalline.[3][8]

For lead optimization and formulation development, thermodynamic solubility data is more reliable and meaningful.[8]

Table 2: Comparison of Thermodynamic and Kinetic Solubility Assays

| Feature | Thermodynamic (Equilibrium) Solubility | Kinetic Solubility |

| Starting Material | Solid compound (crystalline powder) | Concentrated stock solution (e.g., in DMSO) |

| Principle | Measures the concentration of a saturated solution at equilibrium.[7] | Measures the concentration at which precipitation occurs upon dilution.[9] |

| Incubation Time | Long (hours to days) to ensure equilibrium is reached.[10] | Short (minutes to hours).[10] |

| Throughput | Low to medium. | High, suitable for screening large compound libraries.[9] |

| Relevance | "Gold standard" for biopharmaceutical characterization and formulation.[8] | Useful for early-stage discovery to flag potential issues.[3] |

| Potential for Error | Can be time-consuming. | Often overestimates true solubility; result can be system-dependent.[8] |

Section 3: Experimental Protocols for Solubility Determination

The following sections provide standardized, step-by-step protocols for determining the solubility of 3,5-Dimethyl-3'-iodobenzophenone.

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This method is the benchmark for measuring equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO).[11]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess of solid 3,5-Dimethyl-3'-iodobenzophenone to a series of clear glass vials (e.g., 2-4 mL). An "excess" ensures that a solid phase remains at the end of the experiment, which is a prerequisite for equilibrium.[7] A starting point could be to add 5-10 mg of the solid.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, a time-course experiment is essential. For example, sample vials at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not significantly change between two consecutive time points.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To obtain a clear supernatant free of any solid particles, either:

-

Centrifugation: Centrifuge the vials at high speed.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., a 0.22 µm PTFE filter). This is a critical step to avoid artificially high results from suspended microparticles.

-

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with an appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy.[12][13] A calibration curve prepared from known concentrations of 3,5-Dimethyl-3'-iodobenzophenone is required for accurate quantification.[14]

-

-

Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL or mol/L.

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 2: Kinetic Solubility Screening

This high-throughput method is ideal for early discovery to quickly assess the solubility of many compounds.[10]

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The formation of a precipitate is detected, typically by light scattering (nephelometry) or by measuring the concentration of the remaining dissolved compound after filtration.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 3,5-Dimethyl-3'-iodobenzophenone in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS).

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.

-

Incubation: Shake the plate at room temperature for a short period (e.g., 1-2 hours).

-

Detection & Quantification:

-

Nephelometry: Measure the turbidity (light scattering) in each well using a plate reader. An increase in scattering indicates precipitation. The concentration at which this occurs is the kinetic solubility.

-

Direct Measurement: Alternatively, use a filter plate to separate the precipitated solid. The concentration of the compound in the filtrate is then determined by HPLC-UV or UV-Vis spectroscopy, similar to the thermodynamic method.[10]

-

-

Data Analysis: Determine the highest concentration at which the compound remains in solution.

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

Section 4: Key Factors Influencing Solubility

Several physical and chemical factors can significantly alter the measured solubility of 3,5-Dimethyl-3'-iodobenzophenone.

-

Temperature: For most solid organic compounds, the dissolution process is endothermic (absorbs heat).[15] Therefore, the solubility of 3,5-Dimethyl-3'-iodobenzophenone is expected to increase with increasing temperature.[16] This relationship is described by the van 't Hoff equation.[16]

-

Solvent Choice: As predicted in Table 1, the choice of solvent is the most critical factor. The solubility will be maximized in solvents with similar polarity and intermolecular force characteristics. A solvent miscibility table can provide general guidance on solvent-solvent interactions, which can be extended to solute-solvent predictions.[4]

-

Solid-State Properties (Polymorphism): Organic molecules can often crystallize in multiple different solid-state forms, known as polymorphs.[17] Each polymorph has a unique crystal lattice and, consequently, a different free energy. The most thermodynamically stable polymorph will always be the least soluble.[7][17] It is crucial to characterize the solid form of the material used in a thermodynamic solubility experiment, as a metastable form could convert to the stable form during the experiment, leading to a misinterpretation of the results.[7]

Conclusion

This guide provides a comprehensive framework for approaching the solubility profile of 3,5-Dimethyl-3'-iodobenzophenone. Based on its molecular structure, it is predicted to be a lipophilic compound with good solubility in a range of non-polar and polar aprotic organic solvents and poor solubility in water. For researchers and drug development professionals, it is imperative to move beyond prediction and obtain robust experimental data. The distinction between kinetic and thermodynamic solubility is critical, with the Shake-Flask method providing the definitive equilibrium solubility value required for late-stage development. By following the detailed protocols and understanding the key influencing factors outlined herein, scientists can generate reliable and meaningful solubility data to guide synthesis, formulation, and the overall development trajectory of this and other related compounds.

References

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutics and Biopharmaceutics, 47(3), 589-95. Available at: [Link]

-

Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

-

Ataman Kimya. BENZOPHENONE. Available at: [Link]

-

Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Available at: [Link]

-

Avena Lab. Benzophenone-3 TDS ENG. Available at: [Link]

-

Basicmedical Key. (2016, August 14). Solubility and Dissolution. Available at: [Link]

-

PubChem. 3-Iodobenzonitrile. Available at: [Link]

-

Rowan. Predicting Solubility. Available at: [Link]

-

Sciencemadness Wiki. (2022, July 9). Benzophenone. Available at: [Link]

-

Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

-

Bienta. Aqueous Solubility Assay. Available at: [Link]

-

Panapitiya, G., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv.org. Available at: [Link]

-

Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. Available at: [Link]

-

PubChem. 3,5-Dimethylphenol. Available at: [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]

-

ACS Publications. (2018, April 18). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

-

Wikipedia. Solubility. Available at: [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

ResearchGate. The thermodynamic principles of dissolution. Available at: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

World Health Organization (WHO). Annex 4. Available at: [Link]

-

ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. Available at: [Link]

-

National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Available at: [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available at: [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available at: [Link]

-

Scent.vn. 3,5-Dimethylphenol (CAS 108-68-9): Odor profile, Properties, & IFRA compliance. Available at: [Link]

-

Cheméo. Chemical Properties of Phenol, 3,5-dimethyl- (CAS 108-68-9). Available at: [Link]

-

Cheméo. Chemical Properties of 3-Iodobenzonitrile (CAS 69113-59-3). Available at: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]

-

Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Available at: [Link]

-

ECA Academy. (2016, December 8). ICH M9: Biopharmaceutics Classification System-based Biowaivers. Available at: [Link]

-

FE 315 Instrumental Analysis HPLC. Available at: [Link]

-

WHO Prequalification Unit – Medicines. (2023, January 24). PQT/MED-specific Annotations for the ICH M9 Guideline for Biopharmaceutics Classification System (BCS)-based Biowaiver Applications. Available at: [Link]

-

ResearchGate. A REVIEW ON INSTRUMENTATION AND VALIDATION METHOD OF UV-VISIBLE SPECTROSCOPY AND HPLC FOR THE ANALYSIS OF DRUGS. Available at: [Link]

-

Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Available at: [Link]

-

National Center for Biotechnology Information. (2012). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]

-

Ch17 Reactions of Aromatic Compounds. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Benzophenone - Sciencemadness Wiki [sciencemadness.org]

- 6. avenalab.com [avenalab.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Aqueous Solubility Assay | Bienta [bienta.net]

- 10. enamine.net [enamine.net]

- 11. who.int [who.int]

- 12. improvedpharma.com [improvedpharma.com]

- 13. researchgate.net [researchgate.net]

- 14. bioassaysys.com [bioassaysys.com]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Solubility - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

A Technical Guide to Assessing the Thermodynamic Stability of 3,5-Dimethyl-3'-iodobenzophenone

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing everything from shelf-life and formulation to safety and efficacy. This guide outlines a comprehensive, multi-faceted strategy for the characterization of the thermodynamic stability of a novel compound, 3,5-Dimethyl-3'-iodobenzophenone . While specific data for this molecule is not presupposed, this document provides the theoretical framework, detailed experimental protocols, and computational approaches necessary to conduct a thorough investigation. We will detail the use of core thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), complemented by computational modeling using Density Functional Theory (DFT). Furthermore, we will contextualize these analyses within the regulatory framework of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines.

Introduction: The Imperative of Stability

3,5-Dimethyl-3'-iodobenzophenone is a halogenated aromatic ketone. Its molecular architecture—a benzophenone core functionalized with sterically hindering methyl groups and an electron-rich iodine atom—presents a unique profile for investigation. The stability of such a molecule is not an abstract concept; it is a critical attribute that dictates its viability as a drug candidate or advanced material. Thermodynamic instability can manifest as chemical degradation, leading to loss of potency and the formation of potentially toxic impurities, or as physical changes like polymorphism, which can alter solubility and bioavailability.[1]

Therefore, a robust assessment of thermodynamic stability is essential. This guide provides a systematic workflow to:

-

Determine key thermal transition points (melting, decomposition).

-

Probe for the existence of polymorphs.

-

Identify likely degradation pathways under stress conditions.

-

Computationally model molecular energetics to predict and rationalize experimental findings.

Theoretical Considerations: Structure-Stability Relationships

The thermodynamic stability of 3,5-Dimethyl-3'-iodobenzophenone is governed by the interplay of its structural features:

-

Benzophenone Core: The conjugated diaryl ketone system provides significant resonance stabilization. However, the carbonyl group and adjacent aromatic rings are also susceptible to photolytic and certain chemical degradation pathways.[2]

-

Dimethyl Groups: The two methyl groups at the 3 and 5 positions introduce steric hindrance. This can impact crystal packing and potentially restrict conformational flexibility, which may enhance thermal stability.[3][4] Conversely, severe steric strain can also be a destabilizing intramolecular force.[5]

-

Iodo Group: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds, making it a potential site for thermal or photolytic cleavage.[6] However, the high polarizability of iodine can lead to stabilizing halogen bonding interactions within the crystal lattice, a factor that can enhance overall thermodynamic stability.[7][8] The presence of halogen atoms on a molecule generally increases its persistence and resistance to degradation.[9]

This balance of stabilizing and potentially destabilizing intramolecular forces dictates the overall Gibbs free energy of the system and, consequently, its stability.

Caption: Key structural motifs influencing the stability of the target molecule.

Experimental Assessment of Thermal Stability

A dual-pronged experimental approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive picture of a material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is an indispensable tool for identifying thermal events such as melting, crystallization, and solid-state phase transitions (polymorphism).[1][11]

4.1.1 Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3,5-Dimethyl-3'-iodobenzophenone into a clean, non-reactive aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as the reference.

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the system at a starting temperature well below any expected transitions (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting point (e.g., 250 °C).[12]

-

Maintain an inert atmosphere by purging the cell with nitrogen gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Plot the heat flow (mW) versus temperature (°C).

-

Melting Point (Tm): The peak temperature of the endothermic event. A sharp, well-defined peak suggests high purity.

-

Enthalpy of Fusion (ΔHfus): The integrated area under the melting peak, representing the energy required to melt the solid.

-

Polymorphism: The presence of multiple endothermic or exothermic events prior to the final melting peak may indicate the existence of different crystalline forms.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13][14] It is used to determine the thermal stability and decomposition profile of a material.[15]

4.2.1 Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA's balance and temperature sensors according to the manufacturer's guidelines.

-

Sample Preparation: Weigh 5-10 mg of 3,5-Dimethyl-3'-iodobenzophenone into a tared TGA crucible (typically alumina or platinum).[16][17]

-

Thermal Program:

-

Place the crucible onto the TGA's microbalance.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature where complete decomposition is expected (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Conduct the analysis under an inert nitrogen atmosphere to isolate thermal decomposition from oxidative processes.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature.

-

Onset of Decomposition (Td): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.

-

Decomposition Profile: The number of steps in the weight loss curve can provide insight into the decomposition mechanism.

-

Forced Degradation (Stress Testing)

To understand the chemical stability and identify potential degradation products, forced degradation studies are essential.[18] These studies, guided by ICH Q1A(R2), involve subjecting the API to conditions more severe than those used in accelerated stability testing.[19][20][21] The goal is to achieve 5-20% degradation to reveal primary degradation pathways.[22][23]

5.0.1 Protocol: Forced Degradation Studies

Prepare solutions or suspensions of 3,5-Dimethyl-3'-iodobenzophenone (e.g., 1 mg/mL) and expose them to the following conditions:[22]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose solid powder to dry heat (e.g., 80 °C) for 48 hours.

-

Photostability: Expose solid powder and solution to a light source combining UV and visible light, as specified in ICH Q1B guidelines.[22]

Following exposure, analyze all samples (along with an unstressed control) using a stability-indicating HPLC method to quantify the parent API and detect any degradation products.

Computational Assessment of Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for understanding thermodynamic stability at the molecular level.[24][25] DFT can calculate the ground-state electronic structure and associated energies, providing insights that complement experimental data.[26][27]

6.0.1 Protocol: DFT Calculations

-

Structure Optimization: Build the 3D structure of 3,5-Dimethyl-3'-iodobenzophenone. Perform a geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)) to find the lowest energy conformation.[28]

-

Frequency Calculation: Perform a vibrational frequency analysis on the optimized structure to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like Gibbs free energy (G), enthalpy (H), and entropy (S).

-

Conceptual Analysis:

-

Reaction Energetics: Calculate the Gibbs free energy change for potential degradation reactions (e.g., C-I bond cleavage) to predict their thermodynamic feasibility.[28][29]

-

Energy Decomposition: Analyze the relative energies of different conformers or potential polymorphs to predict the most stable forms.[30][31]

-

Caption: A streamlined workflow for DFT-based stability prediction.

Data Synthesis and Interpretation

The power of this approach lies in synthesizing data from all three domains: thermal analysis, forced degradation, and computational modeling.

Table 1: Hypothetical Thermodynamic Stability Data for 3,5-Dimethyl-3'-iodobenzophenone

| Parameter | Method | Result | Interpretation |

| Melting Point (Tm) | DSC | 155.4 °C | Sharp peak indicates high purity of the crystalline form. |

| Enthalpy of Fusion (ΔHfus) | DSC | 32.5 kJ/mol | Reflects the energy required to overcome crystal lattice forces. |

| Polymorphic Transitions | DSC | None Observed | Suggests the sample exists in a single, stable crystalline form under these conditions. |

| Onset of Decomposition (Td) | TGA | 285.0 °C | High decomposition temperature indicates excellent thermal stability in an inert atmosphere. |

| Forced Degradation | HPLC | >10% degradation under oxidative and basic conditions | The molecule is most susceptible to base hydrolysis and oxidation. |

| Gibbs Free Energy (G) | DFT | -950.2 Hartree | Provides a baseline for comparing the relative stability of isomers or degradation products. |

Interpretation: The hypothetical data suggest that 3,5-Dimethyl-3'-iodobenzophenone is a thermally stable compound with a high melting point and decomposition temperature.[32] However, its chemical stability is compromised under basic and oxidative stress, indicating specific formulation and storage strategies will be required to mitigate these degradation pathways. The absence of polymorphism in the initial screen is favorable, simplifying formulation development.[1]

Conclusion

The assessment of thermodynamic stability is a foundational requirement in the development of new chemical entities. By integrating the empirical techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive power of Density Functional Theory and the practical insights from forced degradation studies, a comprehensive and robust stability profile of 3,5-Dimethyl-3'-iodobenzophenone can be established. This integrated workflow not only satisfies regulatory expectations but also provides critical, data-driven insights that guide formulation development, define storage conditions, and ultimately ensure the delivery of a safe and effective final product.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.

- Differential Scanning Calorimetry (DSC Analysis)

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Polymer Solutions.

- Quality Guidelines - ICH. ICH.

- Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.

- Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. IJRPR.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare.

- ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). GMP-Verlag.

- Q1A(R2) Guideline - ICH. (2010, February 2). ICH.

- Review of computational approaches to predict the thermodynamic stability of inorganic solids. Bartel Research Group.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.

- Differential Scanning Calorimetry. Coriolis Pharma.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform

- Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. RSC Publishing.

- CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- How Does the Degree of Halogenation Affect the Persistence of a Chemical?. (2025, November 26). Learn.

- Density Functional Theory - Q-Chem. Q-Chem.

- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect.

- Predicting the Thermodynamic Stability of Zirconium Radiotracers. (2020, January 15). Inorganic Chemistry.

- Conformations of Monosubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts.

- What are the ways to ensure thermodynamic stability of a DFT modelled new structure?. (2020, June 12).

- A complete description of thermodynamic stabilities of molecular crystals. (2022, February 7). PNAS.

- Halogen | Elements, Examples, Properties, Uses, & Facts. (2026, February 6). Britannica.

- Predicting the thermodynamic stability of double-perovskite halides from density functional theory. (2018, May 24).

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic

- Fulleropyrrolidine Derivatives with Benzophenone Moiety as Electron Acceptors in Thermally Stable Organic Photovoltaic Devices.

- Density functional theory - Wikipedia. Wikipedia.

- Approach of Density Functional Theory to Molecules Using Gaussian.

- Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.

- Halogen bonding. The role of the polarizability of the electron-pair donor. RSC Publishing.

- A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific.

- Halogen bonds in biological molecules. (2004, November 30). PNAS.

- Heat capacities, enthalpy increments, and derived thermodynamic functions for benzophenone between the temperatures 5 K and 440 K.

- Chemical Properties of the Halogens & Hydrogen Halides. (2025, June 19). Save My Exams.

- Conformations of Disubstituted Cyclohexanes.

- experimental thermodynamics volume vii.

- Density functional theory. PMC.

- Stability Factors: Steric Effects. (2017, November 21). YouTube.

- TGA Sample Preparation: A Complete Guide. (2025, October 20). Torontech.

- Thermogravimetric Analysis (TGA) Testing of Materials.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.

- Protocol Thermogravimetric Analysis (TGA). EPFL.

- Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. (2025, September 25). PMC.

- A Comparative Performance Analysis of Benzophenone-2,4,5-tricarboxylic Acid-Based UV Absorbers. Benchchem.

- [Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit.

- Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2025, August 8).

Sources

- 1. quercus.be [quercus.be]

- 2. academic.oup.com [academic.oup.com]

- 3. wpage.unina.it [wpage.unina.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Halogen bonding. The role of the polarizability of the electron-pair donor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pnas.org [pnas.org]

- 9. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 13. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 16. torontech.com [torontech.com]

- 17. epfl.ch [epfl.ch]

- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resolvemass.ca [resolvemass.ca]

- 20. ICH Official web site : ICH [ich.org]

- 21. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. acdlabs.com [acdlabs.com]

- 24. Density functional theory - Wikipedia [en.wikipedia.org]

- 25. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Density Functional Theory | Q-Chem [q-chem.com]

- 27. ripublication.com [ripublication.com]

- 28. Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. bartel.cems.umn.edu [bartel.cems.umn.edu]

- 31. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 32. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Suzuki-Miyaura coupling reactions using 3,5-Dimethyl-3'-iodobenzophenone

Application Note: Strategic Suzuki-Miyaura Cross-Coupling of 3,5-Dimethyl-3'-iodobenzophenone

Introduction & Substrate Analysis

This application note details the protocols for utilizing 3,5-Dimethyl-3'-iodobenzophenone as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This molecule represents a "privileged scaffold" in medicinal chemistry, offering a pre-constructed benzophenone core with a specific vector for diversification.

Structural Deconstruction

To optimize reaction conditions, one must understand the electronic and steric environment of the substrate:

-

The Electrophile (Ring B): The 3'-iodo position is the reactive site.

-

Electronic Bias: The carbonyl group is an Electron-Withdrawing Group (EWG). Although it is meta to the iodine (and thus provides less activation than ortho or para placement), the inductive withdrawal still facilitates the oxidative addition of Palladium(0) into the C–I bond compared to electron-neutral aryl iodides.

-

Reactivity: Aryl iodides are the most reactive halides in Suzuki couplings (I > Br > Cl). This allows for milder conditions compared to their bromide counterparts.[1]

-

-

The Spectator (Ring A): The 3,5-dimethylphenyl ring.

-

Steric Role: The methyl groups are distal to the reaction center. They do not sterically hinder the palladium insertion but add lipophilicity to the molecule, necessitating the use of organic co-solvents (e.g., Toluene, Dioxane) rather than purely aqueous systems.

-

Stability:[2] The benzophenone bridge is generally robust against base-mediated hydrolysis under standard Suzuki conditions (carbonate bases).

-

Mechanistic Pathway

The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The specific challenge with this substrate is balancing the rate of Oxidative Addition (fast, due to Ar-I) with Transmetallation (often rate-limiting).

Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the aryl iodide substrate.

Experimental Protocols

Two protocols are provided: Method A for standard boronic acids and Method B for sterically hindered or electron-poor coupling partners.

Method A: The "Workhorse" Protocol (High Throughput Compatible)

Recommended for: Phenylboronic acid, 4-methoxyphenylboronic acid, and unhindered heteroaryl boronic acids.

Reagents:

-

Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)

-

Boronic Acid: 1.2 – 1.5 equiv

-

Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3–5 mol%)[4]

-

Rationale: This ferrocenyl catalyst is robust, air-stable, and prevents dehalogenation better than Pd(PPh₃)₄.

-

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Degas (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).

-

Note: Oxygen is the primary cause of catalyst death (formation of Pd-black).

-

-

Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

-

Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (solid) under a positive stream of inert gas, or add it as a stock solution in dioxane. Reseal immediately.

-

Reaction: Heat the block/bath to 80°C for 4–12 hours.

-

Monitoring: Check TLC (Mobile phase: 10% EtOAc/Hexanes). The starting iodide usually runs faster than the biaryl product.

-

-

Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water. Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

Method B: Advanced Protocol for Challenging Partners

Recommended for: 2,6-disubstituted boronic acids or unstable heteroaryls (e.g., 2-pyridineboronic acid).

Reagents:

-

Catalyst: XPhos Pd G2 or G3 (2–3 mol%)

-

Rationale: Buchwald precatalysts generate the active Pd(0)-L species rapidly even at lower temperatures and the bulky XPhos ligand facilitates transmetallation with hindered substrates.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Modifications:

-

Perform the reaction at 60°C initially to prevent protodeboronation of the boronic acid. If conversion is slow, increase to 80°C.

Workflow & Decision Logic

Figure 2: Operational workflow for the coupling reaction.

Troubleshooting & Optimization Data

The following table summarizes common failure modes for benzophenone derivatives and their solutions.

| Issue | Observation (LCMS/TLC) | Root Cause | Corrective Action |

| Protodehalogenation | Mass = [M-I+H] (Replacement of I with H) | Reaction too slow; Solvent "donates" hydride. | Switch to Toluene (non-protic). Increase catalyst loading. |

| Homocoupling | Dimer of Boronic Acid (R-R) | Oxygen presence; Slow transmetallation. | Degas more rigorously. Switch to Pd(dppf)Cl₂. |

| No Reaction | Starting Material (SM) unchanged | Catalyst inactive or poisoned. | Use fresh catalyst. Ensure base is fully dissolved/suspended (grind K₂CO₃). |

| Hydrolysis | Cleavage of Benzophenone (Rare) | Base too strong; Temp too high. | Switch from hydroxide bases to K₃PO₄ or CsF . Reduce temp to 60°C. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

Sources

Application Note: Orthogonal Functionalization of Inert Polymers using 3,5-Dimethyl-3'-iodobenzophenone

This Application Note is structured as a high-level technical guide for the use of 3,5-Dimethyl-3'-iodobenzophenone (DMIBP) in polymer surface engineering.

This compound represents a class of heterobifunctional crosslinkers : it combines a non-specific photo-reactive anchor (Benzophenone) with a highly specific chemical handle (Aryl Iodide).

Introduction & Mechanistic Principle

The functionalization of chemically inert polymers (e.g., Polystyrene, Polyethylene, COP) is a critical challenge in diagnostic device fabrication and tissue engineering. 3,5-Dimethyl-3'-iodobenzophenone (DMIBP) offers a robust, two-step solution to this problem by decoupling surface anchoring from bio-functionalization.

The Dual-Function Mechanism

DMIBP operates via two orthogonal chemistries:

-

Photo-Grafting (The Anchor): Upon UV irradiation (365 nm), the benzophenone moiety undergoes an

transition to a triplet diradical. This species abstracts a hydrogen atom from the target polymer backbone (C-H insertion), forming a covalent C-C bond.[1][2] -

Orthogonal Functionalization (The Handle): The aryl iodide at the 3'-position remains chemically inert during the radical photo-grafting process. It subsequently serves as a high-reactivity electrophile for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or Buchwald-Hartwig amination.

Why 3,5-Dimethyl? The methyl substitutions at the 3,5-positions serve two purposes:

-

Solubility Enhancement: Disrupts

stacking, improving solubility in coating solvents like Hexane or Toluene. -

Steric Tuning: Prevents potential side-reactions at the ring positions during the radical recombination step.

Experimental Protocols

Phase A: Surface Anchoring (Photo-Grafting)

Objective: Covalently attach DMIBP to an inert polymer surface (e.g., a Polystyrene microplate or Polyethylene film).

Materials:

-

Substrate: Polystyrene (PS) petri dish or film.

-

Reagent: 3,5-Dimethyl-3'-iodobenzophenone (DMIBP).

-

Solvent: Methanol or Ethanol (for coating). Note: While BP can abstract H from alcohols, the solvent evaporates before irradiation in this protocol.

-

Light Source: UV LED or Mercury Lamp (

). Avoid 254 nm to prevent C-I bond homolysis.

Protocol:

-

Solution Preparation: Dissolve DMIBP in Methanol to a concentration of 10–20 mM.

-

Coating: Apply the solution to the polymer surface via spin-coating (2000 rpm, 30s) or dip-coating.

-

Drying: Allow the solvent to evaporate completely in a dark fume hood (approx. 15 mins). The surface should appear dry.

-

Irradiation: Expose the coated surface to UV light (365 nm) at an energy dose of 2–4 J/cm² .

-

Insight: The triplet benzophenone abstracts a hydrogen from the polymer chain. The resulting polymer radical and benzophenone ketyl radical recombine to form the C-C bond.

-

-

Washing: Rinse the surface extensively with Methanol (3x) and Dichloromethane (1x) to remove unbound (non-covalently attached) DMIBP.

-

Validation: Analyze surface via XPS (X-ray Photoelectron Spectroscopy). Look for the emergence of Iodine peaks (I3d signals at ~620 eV).

Phase B: Post-Grafting Functionalization (Suzuki Coupling)

Objective: Attach a functional boronic acid (e.g., Phenylboronic acid fluorophore or PEG-boronate) to the anchored Iodine handle.

Materials:

-

Grafted Surface: DMIBP-modified polymer from Phase A.

-

Ligand/Catalyst:

with SPhos (water-soluble phosphine ligand). -

Coupling Partner: 4-Fluorophenylboronic acid (Model compound).

-

Base:

. -

Solvent:

(9:1).

Protocol:

-

Reaction Mix: Prepare a solution containing:

-

Boronic Acid (5 mM)

- (5 mol%)

-

SPhos (10 mol%)

- (10 mM) in degassed DMF/Water.

-

-

Incubation: Submerge the grafted polymer surface in the reaction mixture.

-

Heating: Incubate at 60°C for 4–12 hours under an inert atmosphere (

).-

Note: For temperature-sensitive polymers, use a highly active catalyst (e.g., Pd-PEPPSI) to run at room temperature.

-

-

Washing: Rinse with DMF, Water, and Ethanol to remove catalyst and unreacted reagents.

-

Analysis: Check for the loss of Iodine signal (XPS) and appearance of the new functional group (e.g., Fluorine signal if using fluorophenylboronic acid).

Visualization of Workflows

Figure 1: Mechanistic Pathway

This diagram illustrates the sequential C-H insertion followed by the Pd-catalyzed substitution.

Caption: Figure 1. Sequential mechanism of DMIBP-mediated surface engineering. The Benzophenone moiety anchors the molecule, leaving the Aryl Iodide available for orthogonal catalytic coupling.

Quantitative Data Summary

The following table summarizes typical surface atomic concentrations (Atomic %) obtained via XPS during the functionalization of a Polystyrene substrate.

| Step | Carbon (C1s) | Oxygen (O1s) | Iodine (I3d) | Fluorine (F1s)* | Interpretation |

| Virgin Polystyrene | 100% | 0% | 0% | 0% | Pure hydrocarbon backbone. |

| After DMIBP Grafting | ~92% | ~5% | ~3% | 0% | Successful anchoring of DMIBP. |

| After Suzuki Coupling | ~90% | ~6% | < 0.2% | ~3.5% | Iodine displaced by Fluorophenyl group. |

*Note: Fluorine is used here as a tracer marker from the 4-Fluorophenylboronic acid model compound.

Troubleshooting & Critical Considerations

Oxygen Inhibition

Benzophenone triplet states are quenched by molecular oxygen.

-

Symptom: Low grafting efficiency (low Iodine signal).

-

Solution: Perform UV irradiation in an inert atmosphere (Nitrogen purge) or sandwich the coating between the polymer substrate and a quartz glass slide to exclude air.

Solvent Selection for Grafting

Avoid solvents that are good Hydrogen donors (e.g., THF, Isopropanol) during the irradiation step, as the Benzophenone will preferentially abstract hydrogens from the solvent rather than the polymer surface.

-

Recommendation: Coat from Methanol (evaporates fast) or Water (if using a water-soluble derivative). Ensure the film is dry before irradiation.

UV Wavelength Specificity

-

365 nm: Ideal. Excites the Benzophenone (

) without damaging the C-I bond. -

254 nm: Risky. Can excite the polymer backbone directly (causing degradation) and may cause homolysis of the C-I bond, destroying the functional handle.

References

-

Prucker, O., et al. (1999). "Photochemical Attachment of Polymer Films to Solid Surfaces via (Benzophenone) Derivatives." Journal of the American Chemical Society. Link

- Foundational text on benzophenone C-H insertion mechanism for surface grafting.

-

Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry." Biochemistry. Link

- Detailed review of the n-pi excitation and radical recombin

-

Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions on Solid Support." Organic & Biomolecular Chemistry. Link

- Reference for the stability and reactivity of aryl iodides in heterogeneous coupling reactions.

Sources

Precision C-C Bond Formation: Strategic Functionalization of 3,5-Dimethyl-3'-iodobenzophenone

Abstract

This technical guide details the strategic application of 3,5-Dimethyl-3'-iodobenzophenone (DIBP) as a privileged scaffold in medicinal chemistry and materials science.[1] Unlike simple aryl halides, DIBP possesses a dual-functional nature: a reactive electrophilic handle (aryl iodide) and a sensitive electrophilic core (diaryl ketone). This note provides validated protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings, emphasizing chemoselectivity to preserve the ketone functionality while constructing complex C-C bonds.

Introduction & Strategic Analysis

The Scaffold

3,5-Dimethyl-3'-iodobenzophenone is an unsymmetrical diaryl ketone.[1] Its value lies in its specific substitution pattern:

-

Ring A (3,5-Dimethyl): Provides steric bulk and lipophilicity (logP modulation), often used to block metabolic "soft spots" in drug discovery.

-

Ring B (3'-Iodo): A highly reactive handle positioned in the meta position, allowing for geometry-specific extensions without the steric hindrance associated with ortho substitutions.[1]

-

The Bridge (Ketone): A critical Pharmacophore/Chromophore that must remain intact during functionalization.

Chemoselectivity Challenges

The primary challenge is differentiating between the two electrophilic sites:

-

C-I Bond: Susceptible to Oxidative Addition (Pd^0).[1][2][3]

-

C=O Bond: Susceptible to Nucleophilic Attack (Grignard, Lithium reagents).

Directive: To functionalize the iodine position without protecting the ketone, Transition-Metal Catalysis (Pd) is the mandatory approach. Organometallic nucleophiles (e.g., Ar-MgBr) must be avoided unless generated in situ via transmetallation (e.g., Negishi or Suzuki conditions) where the organopalladium species is less oxophilic than the organomagnesium precursor.

Decision Matrix: Coupling Strategy

The following decision tree guides the selection of the optimal coupling protocol based on the desired structural outcome.

Figure 1: Strategic selection of coupling protocols based on target moiety.[1]

Validated Protocols

Protocol 1: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Creating biphenyl or phenyl-pyridine analogues.[1]

Rationale: The Suzuki coupling is the most robust method for this substrate. The use of mild bases (Carbonates/Phosphates) ensures the ketone remains untouched. The 3'-iodo position is highly reactive, allowing the use of stable Pd(II) precatalysts.

Reagents:

-

Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)[1]

-

Coupling Partner: Arylboronic acid (1.2 equiv)[2]

-

Base: K₂CO₃ (2.0 equiv) or K₃PO₄ (2.0 equiv)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial equipped with a magnetic stir bar, combine the iodobenzophenone, arylboronic acid, base, and Pd catalyst.

-

Inertion (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[1] Note: Oxygen inhibits the catalytic cycle and promotes homocoupling.

-

Solvation: Add degassed Dioxane/Water via syringe.

-

Reaction: Heat to 80°C for 4–12 hours.

-

Self-Validation Checkpoint: Monitor TLC.[1] The starting material (non-polar) should disappear. The product will likely be slightly more polar due to the extended pi-system, but less polar than the boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Sonogashira Coupling (Alkynylation)

Best for: Introducing rigid "spacers" or synthesizing molecular wires.[1]

Rationale: This protocol utilizes a Pd/Cu co-catalytic system.[1][7] The high reactivity of the iodide allows this to proceed at lower temperatures (often RT to 60°C), minimizing side reactions involving the ketone.

Reagents:

-

Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)[1]

-

Coupling Partner: Terminal Alkyne (1.2 equiv)

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-Catalyst: CuI (1 mol%)

-

Base/Solvent: Et₃N or Diisopropylamine (used as solvent or co-solvent with THF).[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve the iodobenzophenone and Pd catalyst in dry, degassed THF/Et₃N (1:1).

-

Activation: Add the terminal alkyne.

-

Initiation: Add CuI last. Note: The solution often turns yellow/brown upon CuI addition.

-

Reaction: Stir at Room Temperature for 1 hour. If conversion is low (<10% by HPLC after 1h), heat to 50°C.

-

Self-Validation Checkpoint: Formation of a precipitate (Et₃N·HI salts) indicates the reaction is progressing.

-

-

Quench: Filter through a pad of Celite to remove salts and Pd residues.[1]

-

Purification: Silica gel chromatography. Warning: Alkynes can be unstable on acidic silica; add 1% Et₃N to the eluent if streaking occurs.

Protocol 3: Heck-Mizoroki Coupling (Alkenylation)

Best for: Synthesizing stilbene derivatives or cinnamates.[1]

Rationale: "Jeffrey Conditions" (Phase Transfer Catalysis) are recommended here to lower the energy barrier and avoid high temperatures (>100°C) which might promote aldol-type side reactions of the ketone.

Reagents:

-

Substrate: 3,5-Dimethyl-3'-iodobenzophenone (1.0 equiv)[1]

-

Coupling Partner: Styrene or Acrylate (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PPh₃ (10 mol%) - Optional if using Jeffrey conditions.[1]

-

Base: NaHCO₃ or K₂CO₃ (2.5 equiv)

-

Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)

-

Solvent: DMF or DMF/Water.[1]

Step-by-Step Methodology:

-

Mix: Combine substrate, alkene, base, and TBAB in DMF.

-

Catalyst Addition: Add Pd(OAc)₂.

-

Reaction: Heat to 80°C .

-

Self-Validation Checkpoint: The reaction mixture will turn black (Pd black formation) if the catalyst dies prematurely. If conversion stops and the solution is clear/black precipitate, add more catalyst. A sustained orange/red/brown color usually indicates active homogeneous catalysis.[1]

-

-

Workup: Pour into water (precipitates the product if solid) or extract with Ether. DMF removal requires thorough water washes.[1]

Experimental Workflow & Troubleshooting

The following diagram illustrates the critical checkpoints for the Suzuki protocol, the most common application for this scaffold.

Figure 2: Operational workflow for Suzuki-Miyaura coupling validation.

Troubleshooting Table

| Issue | Observation | Root Cause | Corrective Action |

| No Reaction | TLC shows only Starting Material (SM). | Catalyst poisoning or O₂ presence.[1] | Degas solvents rigorously.[1] Switch to Pd(dppf)Cl₂.[1] |

| Homocoupling | Product mass = Boronic acid dimer.[1] | O₂ leak or excess Boronic acid.[1] | Ensure inert atmosphere.[1] Add Boronic acid slowly.[1] |

| Dehalogenation | Mass = SM minus Iodine (+H).[1] | Hydride source present (e.g., from solvent). | Use dry solvents.[1] Avoid alcohols if possible. |

| Pd Crash-out | Black precipitate forms immediately.[1] | Ligand dissociation. | Add excess ligand (e.g., PPh₃) or lower temperature. |

Safety & Handling

-

Aryl Iodides: Generally light-sensitive.[1] Store 3,5-Dimethyl-3'-iodobenzophenone in amber vials.

-

Palladium Catalysts: Pd(PPh₃)₄ is air-sensitive and should be stored in a freezer under argon.[1] Pd(dppf)Cl₂ is air-stable but should be handled with care.[1]

-

Solvents: Dioxane is a suspected carcinogen; use in a fume hood.[1]

-

Waste: Aqueous streams containing Palladium and Copper must be segregated for heavy metal disposal.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides.[1] Journal of Organometallic Chemistry, 653(1-2), 46–49. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Chemical Communications, (23), 2881–2902. Link

Sources

- 1. 3,4-Dimethylbenzophenone | C15H14O | CID 75730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Yoneda Labs [yonedalabs.com]

- 6. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 7. Sonogashira Coupling [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Improving Reaction Yields of 3,5-Dimethyl-3'-iodobenzophenone Coupling

Welcome to the technical support center for optimizing the coupling reactions of 3,5-dimethyl-3'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yields of this challenging cross-coupling reaction. The inherent steric hindrance from the 3,5-dimethylphenyl group and the electronic properties of the benzophenone system can often lead to sluggish reactions and the formation of unwanted byproducts. This resource provides in-depth, experience-driven advice to overcome these common hurdles.

Introduction: The Challenge of Sterically Hindered Couplings

The palladium-catalyzed cross-coupling of 3,5-dimethylphenylboronic acid with 3'-iodobenzophenone is a powerful method for creating a key carbon-carbon bond. However, the steric bulk introduced by the two methyl groups on the boronic acid can significantly impede the crucial steps of the catalytic cycle, particularly transmetalation and reductive elimination.[1][2] This guide will focus primarily on the Suzuki-Miyaura coupling, given its general robustness and tolerance of various functional groups, but will also touch upon alternative coupling strategies where relevant.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the coupling of 3,5-dimethyl-3'-iodobenzophenone and provide actionable solutions.

Q1: My reaction is sluggish or shows no product formation. What are the likely causes?

Several factors can lead to a stalled reaction. A systematic approach to troubleshooting is essential.

Troubleshooting Steps:

-

Catalyst Activity:

-

Palladium(0) Source: Ensure you are using an active Pd(0) source.[3] Pd₂(dba)₃ can degrade over time, and Pd(PPh₃)₄ is sensitive to air.[3] Consider using a more robust, air-stable precatalyst like a Buchwald G3 or G4 precatalyst, which efficiently generates the active Pd(0) species in situ.[4]

-

Ligand Integrity: Phosphine ligands are susceptible to oxidation.[3] Use fresh ligands or those that have been stored under an inert atmosphere. The choice of ligand is also critical for sterically hindered substrates.

-

-

Reaction Conditions:

-

Degassing: Oxygen is detrimental to the Pd(0) catalyst and phosphine ligands.[3] Rigorous degassing of your solvent and reaction mixture is crucial. This can be achieved by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by performing several freeze-pump-thaw cycles.[3][5]

-

Temperature: While many Suzuki couplings are robust, sterically hindered substrates often require higher temperatures to overcome the activation energy barrier.[6] If your reaction is sluggish at 80 °C, a careful increase to 100-110 °C may be beneficial.[5] However, be aware that excessive heat can lead to catalyst decomposition.[3]

-

-

Reagent Quality:

-

Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation.[4][7] It's advisable to use fresh, high-purity boronic acid or to consider using a more stable derivative like a pinacol ester or a trifluoroborate salt.[4][8]

-

Base and Solvent Purity: Ensure your base is of high purity and your solvent is anhydrous if the protocol specifies.[3]

-

Q2: I'm observing significant amounts of homocoupling of my boronic acid. How can I prevent this?

Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is a common side reaction, often exacerbated by the presence of oxygen.[3][4][7]

Troubleshooting Steps:

-

Improve Degassing: This is the most critical step. As mentioned above, thorough removal of oxygen is paramount.[3]

-

Use a Pd(0) Source: Starting with a Pd(II) precatalyst like Pd(OAc)₂ requires an initial reduction to Pd(0), which can sometimes be promoted by the boronic acid, leading to homocoupling.[4] Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, but be mindful of their stability.[3] Modern precatalysts are often the best choice.[4]

-

Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.5 equivalents) is common, but a large excess can sometimes favor homocoupling.

Q3: Dehalogenation of my 3'-iodobenzophenone is a major byproduct. What can be done to minimize this?

Dehalogenation, the replacement of the iodine with a hydrogen atom, is another frequent side reaction.[4][5]

Troubleshooting Steps:

-

Choice of Base: Strong alkoxide bases can sometimes be a source of hydrides, leading to dehalogenation.[5] Consider using weaker inorganic bases like K₂CO₃ or K₃PO₄.[9]

-

Solvent Selection: Aprotic solvents such as dioxane, THF, or toluene are generally preferred.[5] Alcohols can sometimes act as hydride donors.[4]

-

Water Content: While some water is often necessary for Suzuki couplings, especially with inorganic bases, excessive amounts can be a proton source leading to dehalogenation.[5] If using an aqueous system, try varying the water ratio.

Q4: What is the best catalyst and ligand combination for this sterically hindered coupling?

For sterically demanding couplings, the choice of ligand is crucial.[1][10][11] Bulky, electron-rich phosphine ligands are generally the most effective as they promote the key oxidative addition and reductive elimination steps.[11]

| Ligand Family | Example Ligands | Key Advantages for Hindered Couplings |

| Buchwald-type Biarylphosphines | SPhos, XPhos, RuPhos | Highly active for sterically demanding substrates, often allowing for lower catalyst loadings and milder reaction conditions.[11] |

| Bulky Trialkylphosphines | P(t-Bu)₃, PCy₃ | Strong electron donors that facilitate oxidative addition of less reactive aryl halides.[12] |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Offer strong σ-donation and good thermal stability, making them suitable for challenging couplings that require high temperatures.[4] |

Recommendation: Start with a Buchwald-type ligand such as SPhos or XPhos in combination with a G3 or G4 precatalyst. These systems are well-documented for their high efficacy in challenging Suzuki-Miyaura reactions.[11]

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of 3,5-dimethylphenylboronic acid and 3'-iodobenzophenone.

Reagents and Materials:

-

3'-Iodobenzophenone (1.0 eq)

-

3,5-Dimethylphenylboronic acid (1.2 eq)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

XPhos Pd G3 (or other suitable precatalyst) (1-2 mol%)

-

XPhos (1-2 mol%)

-

Dioxane/Water (4:1 or 5:1 v/v), thoroughly degassed

Procedure:

-

To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add 3'-iodobenzophenone, 3,5-dimethylphenylboronic acid, and K₃PO₄.

-

Add the XPhos Pd G3 precatalyst and XPhos ligand.

-

Add the degassed dioxane/water solvent mixture.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low-yielding coupling reactions.

Alternative Coupling Strategies

If the Suzuki-Miyaura coupling continues to provide unsatisfactory results, consider these alternative palladium-catalyzed reactions:

-

Heck Coupling: This reaction couples the aryl iodide with an alkene.[13] While not a direct replacement for the Suzuki coupling in this case, it's a valuable tool for C-C bond formation.

-

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne.[14][15] This is useful if an alkyne-containing product is desired.

Conclusion

Optimizing the coupling of sterically hindered substrates like 3,5-dimethyl-3'-iodobenzophenone requires a careful and systematic approach. By paying close attention to the choice of catalyst and ligand, ensuring rigorous reaction conditions, and being prepared to screen different parameters, high yields of the desired product can be achieved. This guide provides a foundation for troubleshooting and a starting point for successful synthesis.

References

-

Casalnuovo, A. L.; Calabrese, J. C. J. Am. Chem. Soc.1990 , 112, 4324–4330. [Link]

-

Chemler, S. R.; Trauner, D. Org. Chem.2001 , 66, 7551-7558. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

-

Fu, G. C. Angew. Chem., Int. Ed. Engl.2002 , 41, 1945–1947. [Link]

-

Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.2007 , 129, 6716-6717. [Link]

-

Handa, S., et al. Org. Lett.2018 , 20, 542-545. [Link]

-

Miyaura, N.; Suzuki, A. J. Chem. Soc., Chem. Commun.1979 , 866–867. [Link]

-

Molander, G. A.; Biolatto, B. J. Org. Chem.2003 , 68, 4302–4314. [Link]

-

Stille, J. K.; Lau, K. S. Y. Acc. Chem. Res.1977 , 10, 434–442. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

Technical Support Center: Chromatographic Purification of 3,5-Dimethyl-3'-iodobenzophenone

Welcome to the technical support center for the chromatographic purification of 3,5-Dimethyl-3'-iodobenzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to tackle your purification challenges effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the chromatographic purification of 3,5-Dimethyl-3'-iodobenzophenone.

Problem: Poor Separation of the Target Compound from Impurities

Q1: I'm observing co-elution or very poor resolution between my product, 3,5-Dimethyl-3'-iodobenzophenone, and a non-polar impurity. How can I improve the separation?

A1: This is a common challenge, particularly with structurally similar impurities. The key is to optimize the selectivity of your chromatographic system. 3,5-Dimethyl-3'-iodobenzophenone is a moderately polar aromatic ketone. Assuming you are using normal-phase chromatography on silica gel, here’s a systematic approach to improving separation:

-

Mobile Phase Optimization: The polarity of the mobile phase is a critical factor.[1][2] If your target compound and the impurity are eluting too quickly and together, your mobile phase is likely too polar. Conversely, if they are retained too strongly, it is not polar enough.

-

Strategy: Start with a low polarity solvent system, such as a mixture of hexane and ethyl acetate. A good starting point for method development is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35 on a Thin Layer Chromatography (TLC) plate.[3] You can then fine-tune the ratio of the solvents to maximize the separation between your product and the impurity.

-

Example: If you are using a 90:10 hexane:ethyl acetate mixture, try moving to 95:5 or even 98:2 to increase retention and potentially improve resolution.

-

-

Alternative Solvents: If adjusting the ratio of your current solvent system doesn't yield the desired separation, consider replacing one of the solvents. For instance, substituting ethyl acetate with dichloromethane (DCM) or tert-Butyl methyl ether (TBME) can alter the selectivity of the separation due to different solvent-solute interactions.

-

Stationary Phase Considerations: While standard silica gel is the most common choice for normal-phase chromatography, other stationary phases can offer different selectivities.[4] For aromatic compounds like benzophenones, a stationary phase with phenyl-functional groups could offer alternative selectivity through π-π interactions.[5]

Q2: My TLC shows good separation, but the flash chromatography results are poor. What could be the reason?

A2: The transition from TLC to flash chromatography can sometimes be challenging.[6] Several factors can contribute to this discrepancy:

-

Loading Technique: How you load your sample onto the column is crucial.

-

Dry Loading: For compounds that are not highly soluble in the mobile phase, dry loading is often preferred. This involves adsorbing your crude product onto a small amount of silica gel and then loading this solid material onto the top of your column. This technique can lead to sharper bands and better separation.

-

Liquid Loading: If you are loading your sample dissolved in a solvent, ensure it is a solvent in which your compound is highly soluble but is also as weak as or weaker than your mobile phase. Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion and poor separation.[7]

-

-

Column Packing and Flow Rate: An improperly packed column can lead to channeling, where the solvent and sample flow through paths of least resistance, resulting in broad peaks and poor separation. Ensure your column is packed uniformly. The flow rate in flash chromatography is also higher than the capillary action in TLC, which can affect the separation efficiency.[6] Optimizing the flow rate can sometimes improve resolution.

-